Methyl 3-(acetyloxy)chol-11-en-24-oate
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Overview
Description
Methyl 3-(acetyloxy)chol-11-en-24-oate is a chemical compound with the molecular formula C27H42O4. It is a derivative of cholesterol and is characterized by the presence of an acetoxy group at the 3-position and a double bond at the 11-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetyloxy)chol-11-en-24-oate typically involves the esterification of cholesterol derivativesThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetyloxy)chol-11-en-24-oate can undergo various chemical reactions, including:
Oxidation: The double bond at the 11-position can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bond, converting it into a saturated derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Various substituted cholesteryl esters
Scientific Research Applications
Methyl 3-(acetyloxy)chol-11-en-24-oate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cell membranes and cholesterol metabolism.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(acetyloxy)chol-11-en-24-oate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The acetoxy group and the double bond at the 11-position play crucial roles in its biological activity, affecting its binding affinity and specificity for various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,12-bis(acetyloxy)chol-11-en-24-oate
- Methyl 3,7,12-tris(acetyloxy)chol-11-en-24-oate
- Methyl 3-acetoxychol-11-en-24-oate
Uniqueness
Methyl 3-(acetyloxy)chol-11-en-24-oate is unique due to its specific substitution pattern and the presence of a double bond at the 11-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Biological Activity
Methyl 3-(acetyloxy)chol-11-en-24-oate is a derivative of cholesterol that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cholesterol Derivative : It retains the steroidal backbone typical of cholesterol.
- Acetoxy Group : This functional group enhances its solubility and biological interactions.
- Double Bond at C11 : This feature is crucial for its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with cellular membranes and enzymes related to cholesterol metabolism. The acetoxy group and the double bond at the C11 position significantly influence its binding affinity and specificity for various molecular targets, including:
- Cell Membrane Interaction : It alters membrane fluidity and permeability.
- Enzyme Modulation : It may affect the activity of enzymes involved in lipid metabolism, such as HMG-CoA reductase.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing antibacterial agents.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines. This activity is significant for therapeutic applications in inflammatory diseases.
Cytotoxicity
Cytotoxic effects have also been observed in various cancer cell lines. This compound showed selective cytotoxicity, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive bacteria | |
Anti-inflammatory | Reduced cytokine expression | |
Cytotoxicity | Selective killing of cancer cells |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism was linked to disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of this compound utilized an LPS-stimulated macrophage model. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, highlighting its potential as a therapeutic agent in managing inflammatory conditions.
Properties
CAS No. |
15360-37-9 |
---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,15,17,19-24H,6-12,14,16H2,1-5H3 |
InChI Key |
SWHWAFFISKDSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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